Product packaging for 1,2,3,4-Tetrahydrobenzo[h]quinoline(Cat. No.:CAS No. 5223-80-3)

1,2,3,4-Tetrahydrobenzo[h]quinoline

Cat. No.: B7807608
CAS No.: 5223-80-3
M. Wt: 183.25 g/mol
InChI Key: FXYNGXZHZGJYPD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[h]quinoline (CAS 5223-80-3) is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . This heterocyclic scaffold is a significant building block in medicinal chemistry and drug discovery research. The tetrahydroquinoline core is a privileged structure found in a myriad of synthetic and natural bioactive molecules . This specific benzo[h]-fused derivative serves as a crucial synthetic precursor for developing novel therapeutic agents. Recent scientific investigations have highlighted the immense potential of the tetrahydrobenzo[h]quinoline chemotype, demonstrating that its derivatives exhibit a broad spectrum of pharmacological activities . These include promising dual antileishmanial and antimalarial properties , graced with additional antitubercular activity, making it a compelling scaffold for combating neglected tropical diseases and infectious diseases of poverty . The mechanism of action for these active derivatives is proposed to involve the inhibition of key parasitic enzymes, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) in Leishmania species, which are vital enzymes in the folate pathway . Beyond its applications in antiparasitic research, the tetrahydroisoquinoline nucleus, a closely related structural class, is present in compounds with documented antitumor, antibacterial, antiviral, and antifungal activities . Our high-purity this compound is supplied for research purposes as a key intermediate to support the synthesis and development of such novel active compounds. Please Note: This product is intended for research and laboratory use only. It is not designed, tested, or approved for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B7807608 1,2,3,4-Tetrahydrobenzo[h]quinoline CAS No. 5223-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8,14H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNGXZHZGJYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452969
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5223-80-3
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,2,3,4 Tetrahydrobenzo H Quinoline Systems

De Novo Synthetic Routes to the 1,2,3,4-Tetrahydrobenzo[h]quinoline Ring System

The construction of the this compound ring system from acyclic or simpler cyclic precursors can be achieved through a variety of synthetic methodologies. These de novo routes are crucial for accessing a wide range of derivatives with diverse substitution patterns.

Multicomponent Reactions for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. youtube.com The Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a powerful tool for the synthesis of tetrahydroquinolines. researchgate.netescholarship.orgnih.govresearchgate.net This reaction typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. nih.gov For instance, the reaction of anilines, aldehydes, and electron-rich dienophiles can afford highly substituted tetrahydroquinolines. nih.govresearchgate.net The use of catalysts like indium(III) chloride can facilitate this transformation, leading to the formation of quinoline (B57606) derivatives. nih.gov

Another notable MCR is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of a strong acid. researchgate.net Variations of the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can also be adapted into multicomponent formats. wikipedia.orgorganic-chemistry.org

A one-pot multicomponent synthesis of 5,6-dihydro-benzo[h]quinoline derivatives has been achieved through the condensation of arylidenes with 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate. researchgate.net This approach highlights the efficiency of MCRs in rapidly assembling the core structure.

Catalytic Approaches in the Formation of 1,2,3,4-Tetrahydrobenzo[h]quinolines

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both transition metal and nanocatalyst-mediated reactions have been successfully employed for the synthesis of 1,2,3,4-tetrahydrobenzo[h]quinolines.

Transition metals are widely used to catalyze the formation of quinoline and tetrahydroquinoline systems. ias.ac.in Palladium-catalyzed reactions, such as the Heck reaction, can be used to construct precursors for tetrahydroquinoline synthesis. nih.gov For example, the hydrogenation of quinolines to their tetrahydro derivatives is a common method, often employing heterogeneous catalysts. wikipedia.org

A manganese(I) PN3 pincer complex has been utilized for the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.gov This atom-efficient process generates water as the only byproduct. nih.gov Iridium catalysts have also been employed in the oxidative cyclization of amino alcohols to form tetrahydroquinolines. nih.gov Furthermore, rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates provides a route to enantiomerically enriched tetrahydroquinoline derivatives. nih.gov

The Povarov reaction can be effectively catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2), facilitating the aza-Diels-Alder cycloaddition. escholarship.orgnih.gov

Nanocatalysts offer advantages such as high surface area-to-volume ratio and unique electronic properties, leading to enhanced catalytic activity. Unsupported nanoporous gold (AuNPore) has been demonstrated as an effective catalyst for the highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org This catalyst can be easily recovered and reused without a significant loss in its activity. organic-chemistry.org

Environmentally Benign Synthetic Strategies for this compound Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.

Solvent-free reactions represent a significant step towards greener synthesis. For instance, a highly efficient, simple, and green solvent-free protocol for preparing poly-substituted quinolines via the Friedländer hetero-annulation reaction has been developed using silica-supported P2O5 as a catalyst. This method provides high to excellent yields in short reaction times.

The use of water as a solvent is another key aspect of green chemistry. A photocatalytic phosphine-mediated quinoline reduction using water as the hydrogen atom source has been developed to afford 1,2,3,4-tetrahydroquinolines under mild conditions. colab.ws This method shows broad functional group tolerance. colab.ws Deep eutectic solvents (DESs), which are biodegradable and have low vapor pressure, are also emerging as green reaction media for the synthesis of related heterocyclic structures. researchgate.net

Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is synthesized, further derivatization and functionalization are often necessary to explore structure-activity relationships for various applications.

A new series of benzo- and tetrahydrobenzo[h]quinolines bearing a flexible (dimethylamino)ethylcarboxamide side chain have been designed and synthesized. nih.gov In this work, saturated tetrahydrobenzo[h]quinolines generally exhibited more potent cytotoxic activity compared to their unsaturated benzo[h]quinoline (B1196314) counterparts. nih.gov This highlights the importance of the saturation level of the quinoline ring system.

Functionalization can also be achieved by introducing various substituents onto the aromatic or heterocyclic part of the molecule. For example, derivatives with different substituents on the phenyl ring have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatized quinolines has also been reported, demonstrating the versatility of the quinoline core for further chemical modifications. capes.gov.br

The table below summarizes some of the key synthetic methods and the types of derivatives obtained.

Synthetic Method Key Reactants Catalyst/Conditions Product Type Reference(s)
Povarov ReactionAnilines, Aldehydes, Alkenes/AlkynesLewis Acids (e.g., BF3·OEt2, InCl3)Substituted Tetrahydroquinolines escholarship.org, nih.gov, nih.gov
Friedländer Annulation2-Aminoaryl Ketones, Carbonyl CompoundsP2O5/SiO2, Solvent-freePolysubstituted Quinolines
Borrowing Hydrogen2-Aminobenzyl Alcohols, Secondary AlcoholsManganese(I) PN3 Pincer Complex1,2,3,4-Tetrahydroquinolines nih.gov
Catalytic HydrogenationQuinolinesNanoporous Gold (AuNPore)1,2,3,4-Tetrahydroquinolines organic-chemistry.org
Multicomponent SynthesisArylidenes, 1-TetraloneAmmonium Acetate5,6-Dihydro-benzo[h]quinolines researchgate.net

Regioselective Functionalization of this compound

The chemical landscape of this compound offers several positions amenable to regioselective functionalization. The saturated portion of the molecule, comprising a piperidine (B6355638) ring fused to a naphthalene (B1677914) system, presents distinct reactive sites. Specifically, the positions alpha to the nitrogen atom (C-2 and C-4a) and the benzylic position (C-5) are key targets for modification. While direct literature on the regioselective functionalization of this compound is limited, the reactivity of simpler 1,2,3,4-tetrahydroquinolines provides a strong basis for predicting its chemical behavior.

One of the most powerful methods for the functionalization of positions alpha to a nitrogen atom in a saturated heterocycle is deprotonation followed by trapping with an electrophile. For instance, the treatment of N-Boc protected 2-aryl-1,2,3,4-tetrahydroquinolines with a strong base like n-butyllithium leads to lithiation at the 2-position. This organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents. rsc.org This strategy can be extrapolated to the this compound system, likely requiring N-protection (e.g., with a Boc group) to facilitate the deprotonation and prevent side reactions.

The plausible sites for deprotonation on the N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline scaffold would be the C-2 and C-4a positions. The relative acidity of these protons would influence the regioselectivity of the lithiation. Subsequent reaction with electrophiles would lead to a range of substituted derivatives.

Table 1: Predicted Regioselective Functionalization of N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline via Lithiation and Electrophilic Quench

ElectrophileReagentPredicted Product(s)
Alkyl halideCH₃I2-Methyl-N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline
AldehydePhCHO2-(Hydroxy(phenyl)methyl)-N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline
Ketone(CH₃)₂CO2-(1-Hydroxy-1-methylethyl)-N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline
CarboxylationCO₂N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline-2-carboxylic acid
SilylationTMSCl2-(Trimethylsilyl)-N-Boc-1,2,3,4-tetrahydrobenzo[h]quinoline

It is important to note that the regioselectivity of such reactions can be influenced by steric and electronic factors, as well as the specific reaction conditions employed. For example, in some cases of 2-aryl-1,2,3,4-tetrahydroquinolines, functionalization has been observed on the aryl ring, indicating a complex interplay of directing effects. rsc.org

Heterocyclic Annulation onto the this compound Scaffold

Heterocyclic annulation, the construction of a new ring fused to an existing scaffold, is a powerful strategy for the synthesis of complex polycyclic systems. Annulation reactions onto the this compound framework can be envisioned to occur across various bonds of the saturated ring, leading to novel, rigid, and three-dimensional molecular architectures. While specific examples of annulation directly onto the this compound system are not extensively documented, general methodologies for the synthesis of fused tetrahydroquinolines can be considered. acs.org

Tandem reactions initiated by the functionalization of the quinoline core, followed by cyclization, represent a viable approach. For instance, a recently developed annulation reaction of quinolinium salts with indoles and paraformaldehyde, proceeding via a ruthenium-catalyzed hydride-transfer-initiated tandem functionalization, allows for the diastereoselective construction of a wide range of fused tetrahydroquinolines. acs.org This methodology could potentially be adapted to benzo[h]quinolinium salts to generate complex fused systems.

Another general approach involves the use of multicomponent reactions. These reactions, where multiple starting materials react in a single operation to form a complex product, are highly efficient for building molecular diversity. Isocyanide-based multicomponent reactions, for example, have been employed for the synthesis of intricate spiro-heterocycles and could potentially be adapted for the annulation of new rings onto a pre-functionalized this compound. researchgate.net

Furthermore, radical-based annulation strategies offer a modern and powerful tool for the construction of saturated heterocycles. rsc.org A hypothetical approach for the this compound system could involve the generation of a radical at one of the benzylic positions (C-5 or C-10a) followed by an intramolecular cyclization onto a suitably positioned functional group on the nitrogen or elsewhere on the saturated ring.

Table 2: Potential Heterocyclic Annulation Strategies for the this compound Scaffold

Annulation StrategyReactants/Key IntermediatesPotential Fused Heterocyclic System
Tandem Hydride-Transfer/AnnulationBenzo[h]quinolinium salt, nucleophile (e.g., indole), aldehydeIndolo[2,3-c]benzo[h]quinolizine derivatives
Pictet-Spengler ReactionN-Tryptamino-1,2,3,4-tetrahydrobenzo[h]quinolinePyrido[3',4':4,5]cyclohepta[1,2-b]indole derivatives
[3+2] CycloadditionN-alkenyl-1,2,3,4-tetrahydrobenzo[h]quinoline and a 1,3-dipolePyrrolidine-fused benzo[h]quinolines
Intramolecular Friedel-Crafts AcylationN-(carboxyalkyl)-1,2,3,4-tetrahydrobenzo[h]quinolineLactam-fused benzo[h]quinoline systems

The successful implementation of these strategies would heavily depend on the ability to selectively introduce the necessary functional groups onto the this compound core, as discussed in the previous section. The development of such synthetic routes would open up new avenues for the exploration of the chemical space around this important heterocyclic system.

Advanced Spectroscopic Characterization and Structural Analysis of 1,2,3,4 Tetrahydrobenzo H Quinoline Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For derivatives of 1,2,3,4-tetrahydrobenzo[h]quinoline, FT-IR spectra reveal key features of their structure.

In a study of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles, the FT-IR spectra showed characteristic absorption bands that confirmed their chemical structures. nih.gov For instance, the presence of a nitrile group (C≡N) is typically observed as a sharp band in the region of 2200–2260 cm⁻¹. The carbonyl (C=O) stretching vibration of the 2-oxo group would appear as a strong absorption band around 1650-1700 cm⁻¹. The N-H stretching vibration of the quinoline (B57606) ring, if present, would be seen as a band in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value.

For comparison, the FT-IR spectrum of the simpler 1,2,3,4-tetrahydroquinoline (B108954) shows characteristic peaks for N-H and C-H stretching, as well as aromatic C=C bending vibrations. nist.govchemicalbook.com The analysis of these spectral features allows for the confirmation of the successful synthesis of target derivatives and provides initial structural information.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (secondary amine)Stretching3200 - 3500 nist.gov
C-H (aromatic)Stretching> 3000 nist.gov
C-H (aliphatic)Stretching< 3000 nist.gov
C≡N (nitrile)Stretching2200 - 2260 nih.gov
C=O (amide)Stretching1650 - 1700 nih.gov
C=C (aromatic)Bending1400 - 1600 nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular skeleton.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In the case of this compound derivatives, the ¹H NMR spectrum can be divided into aromatic and aliphatic regions.

The aromatic protons of the benzo[h]quinoline (B1196314) core typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern on the aromatic rings. For instance, in a study of 6-bromo-1,2,3,4-tetrahydroquinoline, the aromatic protons were assigned based on their multiplicity and coupling constants. researchgate.net

The protons of the tetrahydroquinoline portion of the molecule appear in the upfield region. The methylene (B1212753) protons at positions 2, 3, and 4 typically show complex multiplet patterns due to their diastereotopic nature and coupling with each other and with the N-H proton. For example, in 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles, the protons of the tetrahydro part of the benzo[h]quinoline moiety were observed and assigned based on their chemical shifts and integrations. nih.gov The N-H proton, if present, often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

For this compound derivatives, the aromatic carbons resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts can be used to distinguish between protonated and quaternary carbons. In the case of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles, the carbon signals for the aromatic rings, the carbonyl group, the nitrile group, and the aliphatic carbons were all identified and assigned. nih.gov The aliphatic carbons of the tetrahydroquinoline ring appear in the upfield region, generally between 20 and 60 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Tetrahydrobenzo[h]quinoline Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Aromatic Protons7.0 - 9.0 (m)110 - 150 nih.govresearchgate.net
Aliphatic Protons (C2, C3, C4)2.0 - 4.0 (m)20 - 60 nih.gov
N-HVariable (br s)- nih.gov
Note: The chemical shifts are approximate and can vary significantly depending on the specific substitution pattern and the solvent used. "m" denotes a multiplet and "br s" denotes a broad singlet.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for studying conjugated systems and their photophysical properties.

Photophysical Properties and Fluorescence Polarity Studies

The UV-Vis absorption spectra of this compound derivatives are characterized by absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents.

For example, a study on 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles demonstrated that these compounds are good absorbers of light and are fluorescent. nih.gov Their fluorescence properties were found to be sensitive to the polarity of the solvent, indicating a change in the dipole moment upon excitation, a characteristic feature of intramolecular charge transfer (ICT) states. nih.gov This solvatochromism, where the emission wavelength shifts with solvent polarity, is a key indicator of the electronic nature of the excited state.

X-ray Crystallography for Solid-State Conformational Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information on the molecular weight of the compounds and offers significant insights into their structure through the analysis of fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed for this class of compounds.

Under electron ionization, the this compound core structure undergoes characteristic fragmentation, influenced by both the saturated heterocyclic ring and the extended aromatic system. The molecular ion (M⁺˙) is typically prominent, confirming the molecular weight. The fragmentation of the tetrahydroquinoline portion is often initiated by the loss of a hydrogen atom (H˙) from one of the carbon atoms alpha to the nitrogen (C-2 or C-4), resulting in a stable, resonance-delocalized cation at m/z [M-1]⁺. This [M-1]⁺ ion is frequently the base peak in the spectrum of related tetrahydroquinolines. Subsequent fragmentation of the saturated ring can occur via a retro-Diels-Alder (rDA) reaction, leading to the expulsion of a neutral ethene molecule (C₂H₄), which would produce a fragment at m/z [M-29]⁺.

The fragmentation of the aromatic benzo[h]quinoline system itself often involves the characteristic loss of hydrogen cyanide (HCN) from the quinoline moiety, a common pathway for nitrogen-containing heterocycles. This would result in a fragment at m/z [M-27]⁺ or from subsequent fragment ions.

For derivatives of this compound, the nature and position of the substituents significantly direct the fragmentation pathways. For instance, in hydroxylated derivatives such as 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol, the molecular ion peak confirms the molecular weight of 199.25 g/mol . nist.gov Its mass spectrum shows key fragments at m/z 180, 154, and 115. nist.gov The initial loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would explain a fragment at or near m/z 181 ([M-18]⁺).

The presence of other functional groups, such as alkyl, aryl, or N-acyl groups, introduces alternative and often dominant fragmentation routes. N-acylation, for example, would likely lead to a primary cleavage of the N-acyl bond, generating a stable acylium ion or a fragment corresponding to the loss of the acyl group. The fragmentation patterns of substituted quinoline derivatives often show the elimination of the substituent or a radical derived from it. mcmaster.ca For example, studies on methyl-substituted tetrahydroquinolines show that fragmentation proceeds by loss of H˙ or a methyl radical (˙CH₃), followed by the loss of HCN. mcmaster.ca The stability of the resulting carbocations, such as benzylic cations formed from aryl-substituted derivatives, plays a crucial role in dictating the most favorable fragmentation pathways. uvic.ca

The detailed analysis of these fragmentation patterns, often supported by high-resolution mass spectrometry (HRMS) for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments, is critical for the unambiguous identification and structural characterization of novel this compound derivatives.

Interactive Data Table: Predicted and Observed Mass Spectrometry Data for this compound and a Key Derivative

This table summarizes the expected key ions for the parent compound based on fragmentation principles of related structures and the observed data for a hydroxylated derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Ionization ModeKey Ions (m/z) and Proposed Assignments
This compound C₁₃H₁₃N183.25EI-MS183 : [M]⁺˙ (Molecular Ion)182 : [M-H]⁺ (Loss of H from C2/C4)154 : [M-29]⁺ (Retro-Diels-Alder, loss of C₂H₄)156 : [M-27]⁺ (Loss of HCN)
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol C₁₃H₁₃NO199.25MS199 : Molecular Ion nist.gov180 : Fragment nist.gov154 : Fragment nist.gov115 : Fragment nist.gov

Computational Chemistry and Mechanistic Insights into 1,2,3,4 Tetrahydrobenzo H Quinoline Reactivity and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 1,2,3,4-tetrahydrobenzo[h]quinoline. While specific DFT studies on the parent this compound are not extensively documented in the provided search results, the principles can be illustrated through studies on related quinoline (B57606) derivatives. nih.govscirp.orgrsc.org

DFT calculations allow for the optimization of the molecular geometry and the determination of various electronic properties. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. uobaghdad.edu.iq These calculations can also predict the distribution of electron density, highlighting nucleophilic and electrophilic sites within the molecule.

Moreover, DFT can be used to compute various molecular descriptors that provide insights into the molecule's behavior. These include electronegativity, chemical potential, chemical hardness, and softness. rsc.org Such parameters are invaluable for predicting how the molecule will interact with biological targets.

Vibrational spectra, such as FTIR and Raman, can be calculated using DFT and compared with experimental data to confirm the molecular structure. nih.gov For example, a study on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) utilized DFT with the B3LYP/6-311+G(**) basis set to achieve a close agreement between observed and calculated vibrational frequencies. nih.gov

Table 1: Calculated Electronic Properties of a Quinoline Derivative (Illustrative) Note: This data is for a related quinoline derivative and serves to illustrate the type of information obtained from DFT calculations.

Parameter Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.004 D

Data derived from studies on quinoline derivatives. scirp.orguobaghdad.edu.iq

Molecular Modeling and Docking Studies of this compound Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like this compound derivatives might interact with biological targets such as proteins and nucleic acids.

A study on novel benzo- and tetrahydrobenzo[h]quinoline derivatives synthesized as potential DNA-intercalating antitumor agents utilized molecular docking to investigate their interaction with DNA. nih.gov The results of these computational studies suggested that these compounds can indeed interact with DNA as intercalating agents. nih.gov This is a crucial insight, as DNA intercalation is a known mechanism of action for many anticancer drugs.

In a broader context, docking studies on various quinoline derivatives have been performed to explore their potential as antibacterial agents by targeting specific enzymes like S. aureus MurB protein. rsc.org For instance, some quinoline/thiazinan-4-one hybrids showed promising antibacterial activity, and docking studies helped to elucidate the binding modes of the most potent compounds. rsc.org Similarly, docking has been employed to evaluate the binding affinity of quinoline derivatives towards the epidermal growth factor receptor (EGFR) in the context of developing anti-lung cancer agents. unesp.br One such study revealed that a particular tetrahydroquinoline derivative exhibited a strong binding affinity of –10.1 kcal/mol towards the target protein. unesp.br

Table 2: Illustrative Docking Results for a Tetrahydroquinoline Derivative

Target Protein Ligand Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR) Compound C14 -10.1

Data from a study on tetrahydroquinoline derivatives as potential anti-lung cancer agents. unesp.br

Molecular Dynamics Simulations for Conformational Flexibility and Binding Processes

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational flexibility of ligands and the process of their binding to target macromolecules. While specific MD simulation studies on this compound were not detailed in the provided search results, the application of this technique to related systems highlights its importance.

MD simulations can be used to refine the results of molecular docking by accounting for the flexibility of both the ligand and the target. This can lead to a more accurate prediction of the binding mode and affinity. For example, in the study of c-Met kinase inhibitors, MD simulations were used to evaluate the stability of the protein-ligand complex and to understand the key interactions over time. researchgate.net

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net This provides a more rigorous estimate of the binding affinity than docking scores alone. The insights from MD simulations can reveal the conformational changes that occur upon binding and the role of solvent molecules in the binding process.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For instance, the synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through domino reactions, and computational methods can help to understand the intricate steps involved in these processes. mdpi.com These reactions can proceed through various pathways, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures. mdpi.com

Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway and the factors that influence the reaction rate and selectivity. For example, in the synthesis of 4(1H)-quinolinones, a suggested mechanism involving a 3-anilino-1,2-propadien-1-one intermediate was proposed based on experimental observations, and computational studies could be used to validate this pathway. mdpi.com

In Silico Structure-Activity Relationship (SAR) Prototyping for this compound Analogues

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. This approach is instrumental in medicinal chemistry for designing more potent and selective drug candidates.

For tetrahydroquinoline derivatives, SAR studies have been crucial in identifying the structural features that contribute to their biological activities. unesp.brnih.govnih.govrsc.org For example, a study on new benzo- and tetrahydrobenzo[h]quinoline derivatives as potential antitumor agents found that, in general, the saturated tetrahydrobenzo[h]quinolines exhibited greater cytotoxicity against several human cancer cell lines compared to their unsaturated benzo[h]quinoline (B1196314) counterparts. nih.gov Specifically, compound 6e in that study, a tetrahydrobenzo[h]quinoline derivative, showed significant cytotoxicity with IC50 values ranging from 1.86 to 3.91 μM. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds. A QSAR model for tetrahydroquinoline derivatives as anti-lung cancer agents was developed with high statistical significance (R2 = 0.9525). unesp.br Such models can guide the design of new analogues with improved activity. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), can provide a three-dimensional representation of the SAR, highlighting the regions of the molecule where modifications are likely to enhance activity. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
6-methyl-1,2,3,4-tetrahydroquinoline
Quinoline
4(1H)-Quinolinone
3-anilino-1,2-propadien-1-one
Benzo[h]quinoline
Tetrahydroisoquinoline

Biological Activities and Preclinical Pharmacological Investigations of 1,2,3,4 Tetrahydrobenzo H Quinoline Derivatives

Antimicrobial and Antiviral Activity Profiles

Mechanisms of Antiviral Action

While the broader class of quinoline-based compounds has been recognized for a wide spectrum of biological activities, including antiviral effects against various viruses like dengue, influenza, and coronaviruses, the specific mechanisms of antiviral action for 1,2,3,4-tetrahydrobenzo[h]quinoline derivatives are not extensively detailed in current scientific literature. researchgate.net However, based on the known antiviral mechanisms of related quinoline (B57606) compounds, several potential pathways can be postulated.

Many quinoline derivatives exert their antiviral effects by interfering with the viral life cycle. researchgate.netnih.gov These mechanisms can include the inhibition of viral entry into host cells, a critical first step for infection. For some viruses, this involves blocking the fusion of the viral envelope with the host cell membrane. nih.gov Another common target is the replication of the viral genome. For RNA viruses, this could involve the inhibition of viral RNA-dependent RNA polymerase, while for DNA viruses, the viral DNA polymerase could be the target. nih.gov Furthermore, some quinoline compounds have been shown to disrupt the post-translational processing of viral polyproteins by inhibiting viral proteases, which are essential for the production of mature, functional viral proteins. nih.gov It is plausible that this compound derivatives could operate through one or more of these established antiviral strategies, though further specific investigation is required to elucidate their precise mechanisms.

Antiparasitic Investigations

Antileishmanial Activity and Pteridine (B1203161) Reductase 1 (Lm-PTR1) Targeting

Derivatives of this compound have emerged as a promising chemotype with significant antileishmanial properties. scilit.com Research has demonstrated that these compounds exhibit potent activity against both the promastigote and amastigote stages of Leishmania major. scilit.com The mechanism underlying this activity has been linked to an antifolate pathway, specifically through the targeting of Leishmania major pteridine reductase 1 (Lm-PTR1). scilit.com

Lm-PTR1 is a crucial enzyme in the folate salvage pathway of Leishmania, making it a key target for therapeutic intervention. The antileishmanial action of this compound derivatives was substantiated by the observation that the addition of folic and folinic acids could reverse the inhibitory effects of these compounds, a finding comparable to the known Lm-PTR1 inhibitor, trimethoprim. scilit.com Molecular dynamics simulations have further supported these findings, indicating a stable and high-potential binding of the most active derivatives to the leishmanial PTR1 enzyme. scilit.com Notably, the most promising candidates have shown in vitro activity in the low or sub-micromolar range, surpassing the efficacy of the reference drug miltefosine. scilit.com

Antimalarial Efficacy against Plasmodium species

In addition to their antileishmanial effects, this compound derivatives have demonstrated considerable antimalarial efficacy. scilit.com Several compounds from this class have exhibited a promising antiplasmodial effect against Plasmodium berghei, with suppression percentages reaching as high as 97.78%. scilit.com

The potent antimalarial activity extends to chloroquine-resistant strains of Plasmodium falciparum. The most active derivatives have displayed IC₅₀ values in the range of 0.0198 to 0.096 µM against the RKL9 chloroquine-resistant strain, which is significantly more potent than the reference drug chloroquine (B1663885) sulphate (IC₅₀ value of 0.19420 µM). scilit.com Molecular docking studies suggest that the antimalarial action of these compounds is rationalized by their interaction with both wild-type and quadruple mutant P. falciparum dihydrofolate reductase-thymidylate synthase (pfDHFR-TS) structures, indicating a mechanism that may overcome common resistance pathways. scilit.com

Enzyme Inhibition Studies of Biological Relevance

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

While various derivatives of the broader tetrahydroquinoline (THQ) class have been investigated as potential inhibitors of cholinesterase enzymes, specific studies focusing on the this compound scaffold are not prominently featured in the reviewed literature. Research into related structures, such as tetrahydroquinoline-isoxazole hybrids and 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For instance, certain tetrahydroquinoline-isoxazole hybrids have demonstrated potent AChE inhibition with IC₅₀ values as low as 4.24 µM, while others have shown high selectivity and potent inhibition of BChE with IC₅₀ values around 3.97 µM. nih.gov These findings suggest that the tetrahydroquinoline core can be a valuable template for designing cholinesterase inhibitors, but further research is needed to determine the specific activity of the this compound ring system.

Table 1: Cholinesterase Inhibitory Activity of Selected Tetrahydroquinoline (THQ) Derivatives

Compound Type Target Enzyme IC₅₀ (µM) Selectivity Index (SI) Reference
THQ-Isoxazoline Hybrid (5n) AChE 4.24 5.19 (for BChE) nih.gov
THQ-Isoxazole Hybrid (6aa) BChE 3.97 0.04 (for AChE) nih.gov
2,3-dihydro-1H-cyclopenta[b]quinoline (6h) AChE 0.00365 High nih.gov

This table presents data for related tetrahydroquinoline derivatives to provide context, as specific data for this compound was not found in the search results.

Interaction with Peripheral Anionic Site (PAS) and Midgorge Residues

The mechanism of cholinesterase inhibition by certain ligands involves interaction not only with the catalytic active site but also with the peripheral anionic site (PAS). The PAS is located at the entrance of the active site gorge and plays a role in substrate trafficking and allosteric modulation of catalysis. nih.gov For some inhibitors, a dual binding mode, interacting with both sites, can lead to more potent and selective inhibition.

Molecular modeling studies of related 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have indicated that these compounds can interact with both the catalytic and peripheral sites of AChE. nih.gov Similarly, for certain tetrahydroquinoline-isoxazole hybrids, π–π stacking interactions with aromatic residues in the mid-gorge of AChE, such as Trp84 and Tyr334, were deemed important for their inhibitory potency. nih.gov These findings highlight that the broader tetrahydroquinoline scaffold is capable of interacting with key residues within the active site gorge, including the PAS. However, specific studies detailing the interaction of this compound derivatives with the PAS and mid-gorge residues of cholinesterases are currently lacking.

Kinetic Characterization of Enzyme Inhibition

The mechanism by which a compound inhibits an enzyme is a critical aspect of its pharmacological profile. Kinetic studies are employed to determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type, and to quantify the inhibitor's potency, often expressed as the inhibition constant (Ki).

For derivatives of the broader quinoline class, kinetic analyses have been instrumental in elucidating their interaction with target enzymes. For instance, in a study of quinoline-based α-glucosidase inhibitors, the most potent compound, which featured a fluorophenyl moiety, was found to exhibit non-competitive inhibition. nih.gov This mode of inhibition suggests that the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site, and can bind to the enzyme whether the substrate is bound or not. The inhibition constant (Ki) for this compound was determined to be 38.2 µM, providing a quantitative measure of its inhibitory power. nih.gov

Such kinetic characterization is vital as it offers insights into how these derivatives might function at a molecular level, guiding further structural optimization to enhance potency and selectivity. While these findings are for the broader quinoline class, they underscore the potential for detailed mechanistic understanding of how this compound derivatives may interact with their biological targets.

Phosphodiesterase 5 (PDE5) Inhibition and cGMP/CREB Pathway Modulation

Phosphodiesterase 5 (PDE5) is a key enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), an important intracellular second messenger. The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates various downstream signaling pathways, including the cGMP-dependent protein kinase (PKG) pathway that can lead to the phosphorylation of the cAMP-responsive element-binding protein (CREB). This NO/cGMP/CREB pathway is crucial for processes like synaptic plasticity and memory. nih.gov

Derivatives of the quinoline scaffold have been investigated as potent PDE5 inhibitors. In one such study, a series of quinoline derivatives were synthesized and evaluated for their potential in the context of Alzheimer's disease, a condition where memory impairment is a key feature. One of the lead compounds from this series demonstrated highly potent and selective inhibition of PDE5 with a half-maximal inhibitory concentration (IC₅₀) of 0.27 nM. nih.gov This compound was also shown to increase cGMP levels in the hippocampus of mice and rescue deficits in synaptic plasticity and memory, highlighting the therapeutic potential of modulating the cGMP/CREB pathway with quinoline-based inhibitors. nih.gov While these specific findings relate to quinoline derivatives, they establish a strong rationale for exploring the this compound scaffold for PDE5 inhibitory activity.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase are a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govnih.gov The quinoline core has been a fertile ground for the development of inhibitors for these enzymes.

Several studies have reported the synthesis of quinoline-based hybrids and their evaluation as glycosidase inhibitors. For example, a series of quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids demonstrated notable α-glucosidase inhibitory activity. nih.gov One of the most potent compounds in this series, featuring a bromopentyl sidechain, exhibited an IC₅₀ value of 15.85 µM against α-glucosidase, which was comparable to the standard drug acarbose (B1664774) (IC₅₀ = 17.85 µM). nih.gov Kinetic studies on these hybrids revealed a non-competitive mode of inhibition, indicating that they bind to an allosteric site on the α-glucosidase enzyme. nih.gov

In another investigation, quinoline-based triazole hybrid analogs were also found to be effective inhibitors of both α-amylase and α-glucosidase. nih.gov The inhibitory potential of these derivatives underscores the versatility of the quinoline scaffold in targeting enzymes relevant to metabolic disorders.

Table 1: α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Inhibition Mode Reference
4i α-Glucosidase 15.85 Non-competitive nih.gov
4k α-Glucosidase 23.69 Not specified nih.gov
12k α-Glucosidase 22.47 Not specified nih.gov
Acarbose (Standard) α-Glucosidase 17.85 Not specified nih.gov
8h α-Glucosidase 38.2 ± 0.3 Non-competitive nih.gov
Acarbose (Standard) α-Glucosidase 750.0 ± 2.0 Not specified nih.gov

Note: Compounds 4i, 4k, and 12k are quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids. Compound 8h is a quinoline derivative with a fluorophenyl moiety.

Other Reported Biological Activities (e.g., Antioxidant Potential)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant interest. The quinoline nucleus has been identified as a promising scaffold for the development of novel antioxidants. nih.gov

The antioxidant potential of quinoline derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net In one study, a series of synthetic quinoline derivatives were assessed for their antioxidant capacity. One derivative, in particular, demonstrated notable antioxidant potential against the DPPH radical. nih.gov The presence and position of certain functional groups, such as hydroxyl groups, are often correlated with enhanced antioxidant activity. nih.gov

Another investigation into quinazolin-4(3H)-one derivatives, which share some structural similarities with the quinoline core, also highlighted their antioxidant capabilities. mdpi.com The antioxidant activity of these compounds was demonstrated through both DPPH and ABTS assays, with some derivatives showing excellent scavenging capacity. mdpi.com These findings suggest that the this compound framework is a promising template for designing new antioxidant agents.

Table 2: Antioxidant Activity of Representative Quinoline and Related Derivatives

Compound Class Assay Measurement Result Reference
Quinoline Derivative (Qui3) DPPH AAEAC High nih.gov
Quinoline Derivative (Qui1) ABTS % Inhibition Active nih.gov
Quinoline Derivative (Qui2) ABTS % Inhibition Active nih.gov
Quinazolin-4(3H)-one (Compd 14) DPPH IC₅₀ (µM) 26.87 ± 0.23 mdpi.com
Quinazolin-4(3H)-one (Compd 14) ABTS IC₅₀ (µM) 71.42 ± 0.52 mdpi.com

Note: AAEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity. A higher AAEAC value indicates stronger antioxidant potential. Qui1, Qui2, and Qui3 are specific synthetic quinoline derivatives.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydrobenzo H Quinoline

Development of Advanced Synthetic Methodologies for Complex 1,2,3,4-Tetrahydrobenzo[h]quinoline Analogues

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core has been a long-standing area of interest for chemists due to its prevalence in biologically active compounds. nih.govmdpi.com Modern organic synthesis has moved towards more efficient and versatile methods, with domino reactions, also known as cascade or tandem reactions, emerging as a particularly effective strategy. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single operation, which is both time-efficient and aligns with the principles of green chemistry. nih.gov

Several advanced methodologies are being employed and developed:

Domino Reactions : These have proven invaluable for creating tetrahydroquinolines with previously inaccessible substitution patterns. nih.govmdpi.com Methods include domino Michael-SNAr approaches and multi-catalytic strategies for asymmetric synthesis. mdpi.com

Metal-Catalyzed Hydrogenation : The use of novel catalysts is a key area of development. Unsupported nanoporous gold (AuNPore) has been used for the highly efficient and regioselective hydrogenation of quinoline (B57606) derivatives to their tetrahydroquinoline counterparts. organic-chemistry.org Similarly, cobalt-containing composites and trimetallic nanoporous catalysts (e.g., PtMnAlNPore) have shown high yields and selectivity. researchgate.net

Reduction of Quinolin-2(1H)-ones : A novel method involves the reduction of quinolin-2(1H)-ones using a combination of samarium(II) iodide, water, and triethylamine (B128534) (SmI2/H2O/Et3N) under mild conditions. researchgate.net

Enantioselective Synthesis : Chiral phosphoric acid has been utilized as a catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This involves a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org Another approach combines Brønsted acid catalysis with visible-light induction for a relay reaction that produces highly enantioselective 2-substituted tetrahydroquinolines. organic-chemistry.org

MethodCatalyst/ReagentsKey Features
Domino ReactionVaries (e.g., imine addition, multi-catalytic systems)High efficiency, atom economy, builds molecular complexity in a single step. nih.gov
Gold-Catalyzed HydrogenationNanoporous Gold (AuNPore), Organosilane, WaterHigh regioselectivity, catalyst is recoverable and reusable. organic-chemistry.org
Reduction of Quinolin-2(1H)-onesSmI2/H2O/Et3NProceeds under mild conditions via C-O bond cleavage. researchgate.net
Enantioselective SynthesisChiral Phosphoric Acid, Hantzsch EsterProduces specific stereoisomers with excellent enantioselectivity. organic-chemistry.org
Visible-Light Induced CyclizationBrønsted Acid, Visible LightCombines catalysis with photochemistry for enantioselective synthesis. organic-chemistry.org

Integrative Computational-Experimental Approaches for Design and Discovery

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. mdpi.com This hybrid approach accelerates the design and optimization of novel therapeutic agents. mdpi.com For this compound derivatives, these integrative strategies are crucial for identifying promising candidates and understanding their biological activity.

A prime example is the design of new DNA-intercalating antitumor agents. nih.gov In such studies, a series of novel benzo- and tetrahydrobenzo[h]quinoline derivatives are first designed and synthesized. nih.gov Molecular docking simulations are then performed to predict and analyze the interaction of these compounds with DNA. nih.gov These computational predictions guide the selection of compounds for further experimental evaluation, such as cytotoxicity screening against cancer cell lines and spectroscopic studies (UV and fluorescence) to confirm DNA interaction. nih.gov This iterative cycle of computational prediction and experimental testing allows researchers to efficiently refine structures and identify potent candidates. mdpi.comnih.gov

Similarly, in the discovery of RORγ inverse agonists for prostate cancer, high-throughput screening using a thermal stability shift assay was the starting point, which was followed by computational studies, including crystallography, to elucidate the structural basis of the inhibitory potency. nih.gov

Comprehensive Mechanistic Studies of Biological Interactions

Understanding how this compound derivatives exert their biological effects at a molecular level is critical for their development as therapeutic agents. Research has focused on elucidating these mechanisms, with significant findings in the area of cancer therapeutics.

DNA Intercalation : A primary mechanism of action for the antitumor activity of certain tetrahydrobenzo[h]quinoline analogues is their ability to insert themselves between the base pairs of DNA. nih.gov This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells. nih.gov Studies have used UV-Vis and fluorescence spectroscopy to confirm that these compounds interact with calf thymus DNA (CT-DNA). nih.gov Computational docking studies further support this mechanism, showing how the planar aromatic rings of the quinoline scaffold fit into the DNA double helix. nih.gov

RORγ Inverse Agonism : Recent research has identified derivatives of 1,2,3,4-tetrahydroquinoline as novel inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ). nih.gov RORγ is a key therapeutic target in prostate cancer. nih.gov These compounds bind to the ligand-binding domain of RORγ, inhibiting its transcriptional activity. nih.gov The precise interaction was confirmed through the crystallographic study of the RORγ ligand-binding domain in complex with a lead compound. nih.gov This inhibition leads to the suppression of androgen receptor (AR) expression and other oncogenes in prostate cancer cells. nih.gov

Exploration of Novel Therapeutic Targets and Bioactivities

The core this compound scaffold has demonstrated significant potential, primarily as an anticancer agent. The cytotoxic activity of its derivatives has been evaluated against a range of human cancer cell lines. nih.gov

In one study, a series of newly synthesized tetrahydrobenzo[h]quinolines were tested against four human cancer cell lines: MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung). nih.gov The results showed that, in general, the saturated tetrahydrobenzo[h]quinolines exhibited greater cytotoxicity than their unsaturated benzo[h]quinoline (B1196314) counterparts. nih.gov One particular derivative, designated compound 6e, showed significant cytotoxicity against all four cell lines, with IC50 values ranging from 1.86 to 3.91 μM. nih.gov This compound also proved to be a potent inducer of apoptosis in A549 cells. nih.gov

The discovery that 1,2,3,4-tetrahydroquinoline derivatives can act as RORγ inverse agonists has opened a new therapeutic avenue for the treatment of prostate cancer. nih.gov Representative compounds from this research effectively suppressed tumor growth in a xenograft mouse model of prostate cancer, providing valuable lead compounds for further drug development. nih.gov

Compound/DerivativeTarget/BioactivityCancer Cell Line(s)Reported IC50 Values (μM)
Compound 6e (tetrahydrobenzo[h]quinoline analogue)Cytotoxicity, Apoptosis InductionMCF-7, A2780, C26, A5491.86 - 3.91 nih.gov
Compound 13 (tetrahydroquinoline 18)Selective CytotoxicityHeLa (cervical)13.15 rsc.org
Compound 12 (2-arylquinoline)CytotoxicityPC-3 (prostate)31.37 rsc.org
XY039 (13e) & XY077 (14a) (tetrahydroquinoline derivatives)RORγ Inverse Agonism22Rv1 (prostate)Not specified, but effective in xenograft model nih.gov

Development of Next-Generation this compound-Based Agents

The future of drug development involving the this compound scaffold lies in creating next-generation agents with enhanced efficacy, selectivity, and improved pharmacological profiles. Research is moving towards the design of multi-target agents and hybrid molecules that can address complex diseases through multiple mechanisms of action. mdpi.com

The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets, is highly relevant. mdpi.com The quinoline and tetrahydroquinoline cores are considered such scaffolds. mdpi.com Future development will likely involve creating hybrid compounds that combine the tetrahydrobenzo[h]quinoline moiety with other pharmacologically active structures, such as cinnamic or benzoic acid derivatives, to create agents with both anti-inflammatory and antioxidant properties, for example. mdpi.com

By leveraging the knowledge gained from mechanistic studies and computational design, scientists can rationally design new analogues. For instance, structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, will guide the modification of the tetrahydrobenzo[h]quinoline core to optimize interactions with specific targets like DNA or RORγ, leading to the development of more potent and selective next-generation therapeutic agents. nih.govrsc.org

Q & A

Q. What experimental designs validate brain penetration for CNS-targeted derivatives?

  • Parallel artificial membrane permeability assays (PAMPA-BBB) predict blood-brain barrier penetration. Compounds with logPe values > −5.0 (e.g., 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines) are prioritized for in vivo studies using radiolabeled tracers in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.